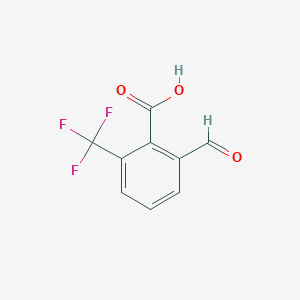

2-Formyl-6-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C9H5F3O3 |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

2-formyl-6-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-4H,(H,14,15) |

InChI Key |

VENFMNSWUVTNRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Formyl-6-(trifluoromethyl)benzoic acid serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the trifluoromethyl group, which is known to enhance the biological activity of compounds. The compound can undergo various reactions, including:

- Condensation Reactions : It can participate in condensation reactions to form more complex structures, such as hydrazones and Schiff bases, which are important in drug development.

- Cyclization Reactions : The aldehyde functional group can be used to synthesize cyclic compounds, enhancing molecular diversity.

Recent studies have highlighted its role in synthesizing novel benzothiophene derivatives through domino reactions, showcasing its utility in creating libraries of compounds with potential antibacterial and cytotoxic properties .

Medicinal Chemistry

The compound has been investigated for its antimicrobial properties. In vitro studies demonstrated that derivatives of this compound exhibit moderate activity against various microbial strains, including:

- Candida albicans : The compound showed effective inhibition at higher concentrations.

- Aspergillus niger : Similar antimicrobial activity was observed.

- Bacterial Strains : It displayed notable action against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

Comparison with Similar Compounds

Structural Isomers

The position of substituents on the benzene ring significantly alters the physicochemical properties of benzoic acid derivatives. Key isomers include:

Key Trends :

- Acidity : Ortho-substituted derivatives (e.g., 2-Formyl-6-CF₃) exhibit stronger acidity (lower pKa) due to proximity of electron-withdrawing groups to -COOH.

- Reactivity : The formyl group in ortho positions may sterically hinder reactions at the carboxylic acid, whereas para-substituted isomers offer more accessible -COOH for derivatization.

Analogous Compounds with Different Substituents

2.2.1 Halogen-Substituted Analogs

- 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS RN: 32890-94-1):

- Molecular Formula: C₈H₄F₄O₂

- Molecular Weight: 208.11 g/mol

- Properties: The fluorine atom at the 2-position increases lipophilicity compared to the formyl-substituted compound, making it suitable for hydrophobic drug intermediates. However, it lacks the aldehyde's reactivity for further functionalization .

2.2.2 Nitro- and Methoxy-Substituted Analogs

- 2-Nitro-4-(trifluoromethyl)benzoic acid: Molecular Formula: C₈H₄F₃NO₄ Properties: The nitro group (-NO₂) is strongly electron-withdrawing, leading to higher acidity than formyl-substituted analogs. Used in explosives and dyes .

- 2-Methoxy-6-(trifluoromethyl)benzoic acid (CID 15017533):

Physical Properties and Stability

- Melting Points : While direct data for 2-Formyl-6-CF₃-benzoic acid is unavailable, related compounds like [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS 313241-14-4) exhibit high melting points (~248°C), suggesting similar thermal stability for trifluoromethyl-substituted aromatics .

- Solubility : Formyl-substituted derivatives are generally less soluble in water than their methoxy or hydroxy analogs due to increased hydrophobicity from -CF₃.

Preparation Methods

Preparation via Hydrolysis of Trifluoromethylbenzoyl Fluoride Intermediates

One of the most detailed methods reported involves the synthesis of trifluoromethylbenzoyl fluoride intermediates followed by hydrolysis to obtain the target benzoic acid derivative.

- Starting from trichloromethyl chlorobenzoyl chloride derivatives, a reaction with perfluoro-n-butyl group sulfuryl fluoride and hydrogen fluoride under controlled temperature (100 °C) and pressure (2.2–2.4 MPa) in a sealed autoclave produces trifluoromethylbenzoyl fluoride intermediates.

- These intermediates are then hydrolyzed by slow addition of distilled water under reflux conditions with stirring.

- The reaction mixture is gradually cooled to precipitate the crude acid product.

- Purification is achieved by recrystallization using solvents such as toluene, carbon tetrachloride, or ethyl acetate.

Reaction conditions and yields from representative embodiments:

| Embodiment | Starting Material (g) | HF (g) | Temp (°C) | Pressure (MPa) | Hydrolysis Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 10 | 470 | 100 | 100 | 2.2–2.4 | Toluene | 96.8 | 99.5 |

| 19 | 470 | 100 | 100 | 2.2–2.4 | Carbon tetrachloride | 95.6 | 99.7 |

| 23 | 470 | 100 | 100 | 2.2–2.4 | Ethyl acetate | 95.4 | 99.8 |

This method is scalable and offers high purity products suitable for further synthetic applications.

Photocatalytic Oxidation of 2-(Trifluoromethyl)benzaldehyde

An alternative green chemistry approach involves the selective oxidation of 2-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid using visible-light photocatalysis.

- The reaction employs tris[2-(4,6-difluorophenyl)pyridinato-C^2,N]iridium(III) as a photocatalyst.

- Oxygen is bubbled through the reaction mixture in acetonitrile solvent under blue LED irradiation at room temperature.

- The oxidation proceeds over 3–12 hours in a sealed tube, monitored by thin-layer chromatography (TLC).

- Post-reaction, the solvent is removed under vacuum, and the acid is purified by flash silica gel chromatography.

- Mild reaction conditions (room temperature, visible light).

- High chemoselectivity and yield (~92%).

- Environmentally friendly with oxygen as the oxidant.

Formylation via Vilsmeier-Haack Reaction on Trifluoromethylbenzoic Acid Derivatives

Although direct literature on 2-formyl-6-(trifluoromethyl)benzoic acid formylation is limited, related aromatic aldehydes bearing trifluoromethyl groups have been synthesized using the Vilsmeier-Haack reagent (phosphorus oxychloride and DMF).

Procedure summary:

- Starting from hydrazinobenzoic acid derivatives, reaction with acetonaphthalene in ethanol forms hydrazone intermediates.

- Treatment with phosphorus oxychloride and DMF at elevated temperatures (up to 90 °C) for several hours leads to formylation.

- The reaction mixture is then poured onto ice, stirred, filtered, and dried to isolate the aldehyde product.

- This approach can be adapted to trifluoromethyl-substituted benzoic acids to introduce the formyl group at the desired position.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of benzoyl fluoride | Trichloromethyl chlorobenzoyl chloride | HF, sulfuryl fluoride, 100 °C, 2.2 MPa | 95–97 | 99.5–99.8 | Scalable, high purity |

| Photocatalytic oxidation | 2-(Trifluoromethyl)benzaldehyde | Iridium photocatalyst, O2, blue LED | ~92 | Not specified | Mild, green chemistry |

| Vilsmeier-Haack formylation | Hydrazinobenzoic acid derivatives | POCl3, DMF, 90 °C | 66–91 | Not specified | Adaptable for aldehyde synthesis |

Research Findings and Practical Considerations

- The hydrolysis method using trifluoromethylbenzoyl fluorides is well-documented with detailed reaction parameters, offering reproducibility and high yields suitable for industrial applications.

- Photocatalytic oxidation provides an environmentally benign alternative but may require specialized equipment and catalyst handling.

- The Vilsmeier-Haack reaction, while classical, requires careful control of reaction conditions and may be less direct for this specific compound but is useful for introducing formyl groups on aromatic rings with trifluoromethyl substituents.

- Purification by recrystallization is critical to achieve the high purity (>99.5%) necessary for sensitive downstream applications.

- Reaction monitoring by TLC and control of temperature and pressure are essential for optimizing yields and minimizing side products.

Q & A

Basic: What are the optimal synthetic routes for 2-Formyl-6-(trifluoromethyl)benzoic acid, considering functional group compatibility?

Methodological Answer:

The synthesis typically involves introducing the formyl and trifluoromethyl groups sequentially to avoid interference. A plausible route starts with a halogenated benzoic acid precursor (e.g., 6-bromo-2-formylbenzoic acid), followed by trifluoromethylation via cross-coupling reactions (e.g., using Cu/Ag catalysts) or radical-mediated methods. Alternatively, oxidation of 2-(hydroxymethyl)-6-(trifluoromethyl)benzoic acid with mild oxidizing agents (e.g., pyridinium chlorochromate) preserves acid stability. Purification via recrystallization or column chromatography is critical to isolate the product, monitored by TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing the formyl and trifluoromethyl groups in this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The formyl proton appears as a singlet near δ 10.0 ppm. Coupling with adjacent protons (if present) may split the peak.

- ¹⁹F NMR: The CF₃ group shows a quintet (due to coupling with adjacent protons) near δ -60 to -65 ppm.

- ¹³C NMR: The formyl carbon resonates near δ 190–200 ppm, while CF₃ appears as a quartet (¹JCF ≈ 280–320 Hz).

- IR Spectroscopy: Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and CF₃ shows strong absorptions at 1100–1250 cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms the molecular ion (e.g., [M-H]⁻ at m/z 220.03 for C₉H₅F₃O₃). Compare with NIST reference data for fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Key steps include:

- Crystallization: Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.

- Data Collection: Employ synchrotron radiation or a laboratory diffractometer (Cu-Kα or Mo-Kα sources) to collect intensity data.

- Structure Solution: Use direct methods (e.g., SHELXT ) for phase determination.

- Refinement: Apply SHELXL to model thermal displacement parameters and hydrogen bonding. The formyl and CF₃ groups exhibit distinct electron density peaks.

- Validation: Check geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages. Tools like Mercury aid in visualizing intermolecular interactions (e.g., hydrogen bonds between carboxylic acid dimers).

Advanced: How can researchers address contradictions in NMR data due to dynamic effects of the trifluoromethyl group?

Methodological Answer:

The CF₃ group’s strong electron-withdrawing effect and rapid rotation can obscure splitting patterns. Strategies include:

- Variable-Temperature NMR: Lower temperatures (e.g., -40°C) slow rotation, resolving coupling between CF₃ and adjacent protons.

- Solvent Effects: Use low-polarity solvents (e.g., CDCl₃) to reduce line broadening.

- 2D Experiments: HSQC or HMBC correlations map coupling between CF₃ (¹⁹F) and nearby protons/carbons.

- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants, aiding peak assignment .

Advanced: What analytical approaches validate purity when mass spectrometry shows unexpected adducts or fragmentation?

Methodological Answer:

- High-Resolution MS: Confirm the exact mass of the molecular ion (e.g., [M-H]⁻) to rule out adducts (e.g., Na⁺/K⁺).

- Tandem MS (MS/MS): Compare fragmentation pathways with reference standards. For example, loss of CO₂ (44 Da) from the carboxylic acid group is expected.

- Complementary Techniques: Pair MS with elemental analysis (C/H/N/F%) or ion chromatography to quantify impurities.

- Control Experiments: Synthesize and analyze derivatives (e.g., methyl esters) to isolate confounding signals .

Basic: How does the position of the formyl group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

The ortho-formyl group experiences steric hindrance from the bulky CF₃ group, slowing nucleophilic attack (e.g., Grignard additions). Electronic effects also play a role:

- Steric Effects: Molecular modeling (e.g., Mercury ) shows reduced accessibility to the formyl carbon.

- Electronic Effects: The CF₃ group’s electron-withdrawing nature polarizes the formyl C=O bond, increasing electrophilicity.

- Optimization: Use bulky nucleophiles (e.g., tert-butylamine) or Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance reactivity. Monitor progress via in-situ IR .

Advanced: What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of this compound?

Methodological Answer:

- Atmosphere Control: Perform analyses under inert gas (N₂/Ar) to prevent oxidation of the formyl group.

- Heating Rate: Use slow ramping (2–5°C/min) to identify decomposition thresholds.

- Complementary Techniques: Pair with evolved gas analysis (EGA-MS) to detect volatile byproducts (e.g., CO from formyl degradation).

- Crystallinity: Amorphous samples may decompose faster; recrystallize prior to analysis to improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.